molecular formula C25H21NO4 B6544290 N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide CAS No. 929372-44-1

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide

Cat. No.: B6544290
CAS No.: 929372-44-1
M. Wt: 399.4 g/mol
InChI Key: BHDXUWZVTKJZJZ-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide is a benzofuran-derived compound featuring a 4-methoxybenzoyl group at position 2 of the benzofuran core and a 4-methylbenzamide substituent at position 3. Its molecular formula is C₂₄H₂₁NO₄, with a molecular weight of 387.43 g/mol. This compound serves as a reference for studying structure-activity relationships (SAR) in medicinal chemistry .

Properties

IUPAC Name

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-15-4-6-18(7-5-15)25(28)26-19-10-13-22-21(14-19)16(2)24(30-22)23(27)17-8-11-20(29-3)12-9-17/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDXUWZVTKJZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=C3C)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Modifications in Analogs

The compound’s analogs vary primarily in substituents on the benzofuran core or the benzamide moiety. These modifications impact physicochemical properties, solubility, and biological activity.

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituent (Position 2, Benzofuran) Benzamide Group Molecular Formula Notable Properties References
N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide (Target) 4-Methoxybenzoyl 4-Methylbenzamide C₂₄H₂₁NO₄ Reference compound; balanced lipophilicity
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide 4-Chlorobenzoyl 4-Methylbenzamide C₂₃H₁₈ClNO₃ Increased lipophilicity; electron-withdrawing Cl group
N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide 4-Methoxybenzoyl Cyclohexanecarboxamide C₂₄H₂₅NO₄ Higher molecular weight; altered solubility
N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide 4-Methoxybenzoyl 2,2-Dimethylpropanamide C₂₃H₂₃NO₄ Branched chain may hinder target binding
Inhibitor 153 (Ponatinib analog) Imidazo[1,2-a]pyridine core 4-Methylbenzamide Not provided Low oral bioavailability in rats

Impact of Substituents on Properties

  • Electron-Donating vs. The 4-chloro substituent () withdraws electrons, increasing lipophilicity but possibly reducing solubility .
  • Benzamide Modifications: Replacing 4-methylbenzamide with cyclohexanecarboxamide () introduces steric bulk, which may improve metabolic stability but reduce membrane permeability .

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